Monoisobutyl phthalate

Vue d'ensemble

Description

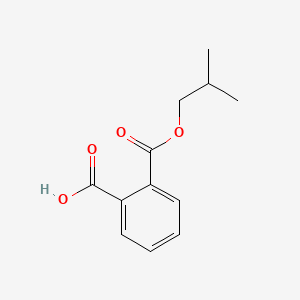

L'acide monoisobutylphtalique, également connu sous le nom d'acide 2-(isobutoxycarbonyl)benzoïque, est un composé industriel synthétique. Il s'agit d'un phtalate, ce qui signifie qu'il est dérivé de l'acide phtalique. Ce composé est connu pour sa capacité à perturber le système endocrinien, affectant les niveaux d'hormones telles que la testostérone, le facteur de croissance insulino-like 3 et l'hormone folliculo-stimulante .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide monoisobutylphtalique est généralement synthétisé par estérification de l'anhydride phtalique avec l'isobutanol. La réaction est catalysée par un acide, tel que l'acide sulfurique, et est effectuée sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit désiré .

Méthodes de production industrielle : En milieu industriel, la production d'acide monoisobutylphtalique implique des procédés d'estérification à grande échelle. La réaction est conduite dans des réacteurs équipés de condenseurs à reflux pour garantir la conversion efficace des réactifs. Le produit est ensuite soumis à des étapes de purification, notamment la distillation et la filtration, pour atteindre les niveaux de pureté requis .

Analyse Des Réactions Chimiques

Types de réactions : L'acide monoisobutylphtalique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l'acide phtalique.

Réduction : Les réactions de réduction peuvent le convertir en anhydride phtalique.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe isobutyle est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines sont employés en conditions basiques.

Principaux produits formés :

Oxydation : Acide phtalique.

Réduction : Anhydride phtalique.

Substitution : Divers phtalates substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L'acide monoisobutylphtalique a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres phtalates et composés apparentés.

Biologie : Des études ont examiné ses effets sur le système endocrinien et son potentiel comme perturbateur endocrinien.

Médecine : Des recherches sont en cours pour comprendre son impact sur la santé humaine, en particulier son rôle dans la régulation hormonale.

Industrie : Il est utilisé comme plastifiant dans la production de plastiques flexibles et comme solvant dans divers procédés industriels

5. Mécanisme d'action

L'acide monoisobutylphtalique exerce ses effets en interagissant avec les récepteurs hormonaux, en particulier le récepteur des androgènes. Il se lie à ces récepteurs, modifiant leur fonction et conduisant à des changements dans l'expression génique. Cette interaction peut perturber les voies de signalisation hormonale normales, entraînant des niveaux modifiés d'hormones telles que la testostérone et le facteur de croissance insulino-like 3 .

Composés similaires :

Phtalate de monobutyle : Structure similaire, mais avec un groupe butyle au lieu d'un groupe isobutyle.

Phtalate de monoéthyle : Contient un groupe éthyle au lieu d'un groupe isobutyle.

Phtalate de monométhyle : Contient un groupe méthyle au lieu d'un groupe isobutyle.

Unicité : L'acide monoisobutylphtalique est unique en raison de son groupe isobutyle spécifique, qui confère des propriétés chimiques et physiques distinctes. Cette différence structurelle peut influencer sa réactivité, sa solubilité et son interaction avec les systèmes biologiques par rapport à d'autres phtalates .

Applications De Recherche Scientifique

Chemical Properties and Background

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 30833-53-5

MIBP is primarily used in the production of flexible plastics, especially polyvinyl chloride (PVC), where it enhances material flexibility and durability. Additionally, MIBP serves as a human urinary metabolite, indicating exposure to phthalates through various consumer products .

Industrial Applications

- Plasticizers : MIBP is widely utilized as a plasticizer in PVC and other polymer formulations, improving flexibility and workability.

- Additives in Personal Care Products : It is found in cosmetics and personal care items, where it acts as a solvent or stabilizer.

- Pharmaceuticals : MIBP can be used in drug formulations to enhance the solubility of active ingredients.

Health Research Applications

Recent studies have focused on the health implications of MIBP exposure, particularly concerning its role as an endocrine disruptor.

Case Studies

-

Childhood Obesity Study :

A nested case-control study involving 2,298 children in China found significant associations between urinary concentrations of phthalate metabolites, including MIBP, and increased body mass index (BMI). The study reported that higher concentrations of MIBP were linked to obesity risk in children, suggesting a potential obesogenic effect . -

Asthma and Allergic Symptoms :

Another study investigated the relationship between phthalate exposure and respiratory issues in children. It found that elevated levels of MIBP correlated with increased odds of diagnosed asthma, highlighting concerns regarding respiratory health linked to phthalate exposure .

Environmental Impact Studies

Phthalates, including MIBP, have been studied for their environmental persistence and potential bioaccumulation. Research indicates that these compounds can leach from consumer products into the environment, raising concerns about their ecological impact and human health risks.

Data Table: Summary of Health Studies on this compound

Regulatory Considerations

Due to its potential health risks, regulatory agencies are increasingly scrutinizing phthalates like MIBP. The U.S. Environmental Protection Agency (EPA) has conducted assessments on the reproductive toxicity of phthalates, including MIBP, indicating a need for further research into safe exposure levels .

Mécanisme D'action

Monoisobutyl phthalic acid exerts its effects by interacting with hormone receptors, particularly the androgen receptor. It binds to these receptors, altering their function and leading to changes in gene expression. This interaction can disrupt normal hormone signaling pathways, resulting in altered levels of hormones such as testosterone and insulin-like growth factor-3 .

Comparaison Avec Des Composés Similaires

Monobutyl phthalate: Similar in structure but with a butyl group instead of an isobutyl group.

Monoethyl phthalate: Contains an ethyl group instead of an isobutyl group.

Monomethyl phthalate: Contains a methyl group instead of an isobutyl group.

Uniqueness: Monoisobutyl phthalic acid is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with biological systems compared to other phthalate esters .

Activité Biologique

Monoisobutyl phthalate (MiBP) is a metabolite of diisobutyl phthalate (DiBP), a widely used plasticizer. The biological activity of MiBP has garnered attention due to its potential health impacts, particularly as an endocrine disruptor. This article synthesizes findings from various studies on MiBP's biological effects, including its cytotoxicity, influence on metabolic disorders, and associations with obesity and reproductive health.

Overview of this compound

MiBP is commonly found in consumer products such as plastics, personal care items, and medical devices. As a phthalate, it is primarily used to enhance flexibility and durability in materials. However, concerns have arisen regarding its safety profile, particularly following exposure during critical developmental periods.

Cytotoxicity and Cellular Effects

Recent studies have demonstrated that MiBP exhibits cytotoxic effects on pancreatic beta cells, which are crucial for insulin production. An in vitro study using INS-1 pancreatic beta cells revealed that exposure to MiBP resulted in:

- Decreased cell viability : Cell viability significantly declined with increasing concentrations of MiBP (0.001 to 10 μM) over 24, 48, and 72 hours.

- Increased oxidative stress : The total oxidant status (TOS) increased while total antioxidant status (TAS) decreased in treated cells, indicating heightened oxidative stress associated with MiBP exposure .

Table 1 summarizes the effects of MiBP on INS-1 cell viability and oxidative stress markers:

| Concentration (μM) | Cell Viability (%) | TOS (μmol/L) | TAS (μmol/L) |

|---|---|---|---|

| Control | 100 | 0 | 5 |

| 0.1 | 85 | 2 | 4.8 |

| 1 | 70 | 3 | 4.0 |

| 10 | 50 | 5 | 2.5 |

Associations with Metabolic Disorders

MiBP has been linked to metabolic disorders such as obesity and insulin resistance. A nested case-control study involving children indicated that higher urinary concentrations of various phthalates, including MiBP, were associated with increased body mass index (BMI) Z-scores. The study found that:

- Dose-response relationship : Children exposed to higher quartiles of phthalate concentrations exhibited significantly increased odds ratios for overweight and obesity.

- Sex-specific effects : The relationship between phthalate exposure and obesity was particularly pronounced in girls .

Table 2 presents the odds ratios for overweight and obesity based on quartile distributions of total phthalate concentrations:

| Quartile Group | Odds Ratio (OR) |

|---|---|

| Q1 (lowest) | Reference |

| Q2 | 1.20 (0.74-1.95) |

| Q3 | 1.49 (0.93-2.38) |

| Q4 (highest) | 2.22 (1.41-3.48) |

Reproductive Health Implications

The impact of MiBP on reproductive health has also been explored through epidemiological studies. A systematic review highlighted potential associations between prenatal exposure to phthalates like MiBP and adverse reproductive outcomes:

- Increased risk of reproductive disorders : Case-control studies reported significant odds ratios for reproductive health issues linked to maternal exposure to MiBP during pregnancy .

- Endocrine disruption : Evidence suggests that MiBP may interfere with hormonal pathways critical for normal reproductive development.

Propriétés

IUPAC Name |

2-(2-methylpropoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJSUWQGFCHNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052701 | |

| Record name | Monoisobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monoisobutyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30833-53-5 | |

| Record name | Monoisobutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30833-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoisobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030833535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoisobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOISOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66VV25BGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoisobutyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.